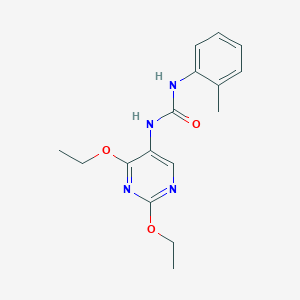
1-(2,4-Diethoxypyrimidin-5-yl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Diethoxypyrimidin-5-yl)-3-(o-tolyl)urea is a chemical compound that has been extensively studied for its various applications in scientific research. It is also known as DEETU, and its molecular formula is C16H20N4O2. This compound has been synthesized using several methods, and its mechanism of action has been the subject of many studies. In
Mecanismo De Acción
The mechanism of action of 1-(2,4-Diethoxypyrimidin-5-yl)-3-(o-tolyl)urea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to a reduction in the growth of cancer cells and other abnormal cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as thymidine phosphorylase, which is involved in the synthesis of DNA. It has also been shown to induce apoptosis, which is a process of programmed cell death that is important in the regulation of cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-Diethoxypyrimidin-5-yl)-3-(o-tolyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent anti-cancer activity. However, it also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-(2,4-Diethoxypyrimidin-5-yl)-3-(o-tolyl)urea. One area of research could focus on the development of new synthesis methods that are more efficient and cost-effective. Another area of research could focus on the identification of the specific enzymes that are inhibited by this compound, which could provide insight into its mechanism of action. Additionally, research could focus on the development of new derivatives of this compound that have improved solubility and bioavailability. Overall, there is still much to be learned about the potential applications of this compound in scientific research.
Métodos De Síntesis
The synthesis of 1-(2,4-Diethoxypyrimidin-5-yl)-3-(o-tolyl)urea has been achieved using several methods. One of the most commonly used methods is the reaction of 2-amino-4,6-diethoxypyrimidine with o-tolyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
1-(2,4-Diethoxypyrimidin-5-yl)-3-(o-tolyl)urea has been extensively studied for its various applications in scientific research. It has been used as a reagent in the synthesis of other compounds, and it has also been used as a ligand in coordination chemistry. Furthermore, it has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
1-(2,4-diethoxypyrimidin-5-yl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-4-22-14-13(10-17-16(20-14)23-5-2)19-15(21)18-12-9-7-6-8-11(12)3/h6-10H,4-5H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHBQRGVFXDECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1NC(=O)NC2=CC=CC=C2C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,4'-bipyridin]-4-ylmethyl)-3,4-dichlorobenzamide](/img/structure/B2901098.png)
![2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2901099.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2901101.png)
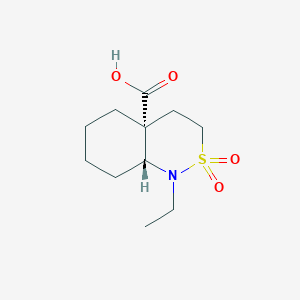
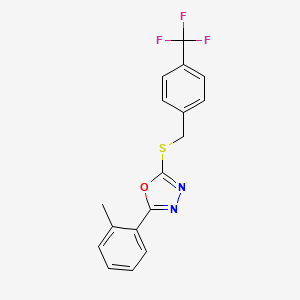
![2-[(3-Bromophenyl)methylene]-7-(4-chlorophenoxy)-3-phenyl-1-indanone](/img/structure/B2901106.png)

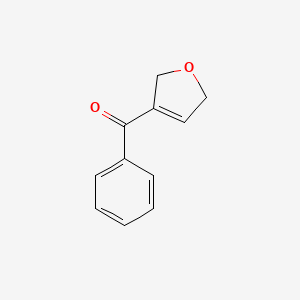
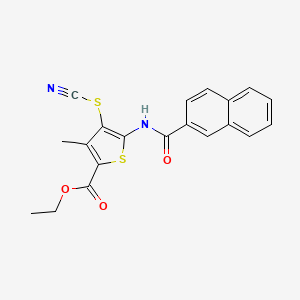
![1'-(2-(4-Fluorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2901114.png)
![1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2901115.png)

